Ethyl 4-octylbenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

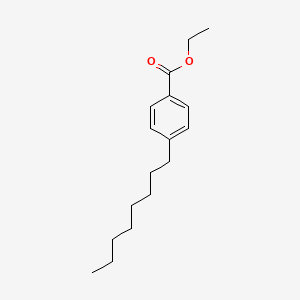

Ethyl 4-octylbenzoate is an organic ester compound with the molecular formula C17H26O2. It is used in various fields of research and industry due to its unique chemical properties and applications.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 4-octylbenzoate can be synthesized through the esterification of 4-octylbenzoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or other separation techniques .

化学反应分析

Types of Reactions: Ethyl 4-octylbenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-octylbenzoic acid.

Reduction: Reduction reactions can convert it back to the corresponding alcohol and acid.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: 4-octylbenzoic acid.

Reduction: Ethanol and 4-octylbenzoic acid.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学研究应用

Ethyl 4-octylbenzoate is utilized in several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: It serves as a model compound in studies of ester hydrolysis and enzyme activity.

Medicine: Research on its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

作用机制

Ethyl 4-octylbenzoate can be compared with other similar esters, such as ethyl benzoate and ethyl hexanoate:

Ethyl Benzoate: Similar structure but lacks the octyl group, making it less hydrophobic.

Ethyl Hexanoate: Shorter alkyl chain compared to this compound, resulting in different solubility and volatility properties.

Uniqueness: this compound’s long alkyl chain imparts unique hydrophobic properties, making it suitable for applications requiring low water solubility and high lipid solubility .

生物活性

Ethyl 4-octylbenzoate (C15H22O2) is an aromatic ester formed by the condensation of benzoic acid and octanol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and wound healing applications. Understanding its biological properties is crucial for its application in pharmaceuticals and cosmetics.

Chemical Structure and Properties

This compound features a long hydrophobic alkyl chain attached to the benzoate moiety, which influences its solubility and biological interactions. The structure can be summarized as follows:

- Chemical Formula : C15H22O2

- Molecular Weight : 234.34 g/mol

- Functional Groups : Ester, aromatic ring

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound exhibits significant inhibitory effects on bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported at 3.9 μg/ml .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/ml) | MBC (μg/ml) |

|---|---|---|

| Bacillus subtilis | 3.9 | 15.6 |

| Pseudomonas aeruginosa | 3.9 | 15.6 |

| Staphylococcus aureus | TBD | TBD |

| Escherichia coli | TBD | TBD |

Wound Healing Activity

This compound has also been studied for its wound healing properties. The compound promotes fibroblast proliferation and enhances collagen deposition, crucial for effective wound healing processes. In vitro studies using earthworm models have demonstrated accelerated healing rates when treated with this compound extracts .

Cytotoxicity and Safety Profile

The safety profile of this compound is essential for its application in consumer products. Toxicological studies indicate that the compound has a relatively low toxicity level, with LD50 values comparable to other benzoate esters. For instance, similar compounds like ethyl benzoate show LD50 values ranging from 2100 to 6480 mg/kg in rats .

Table 2: Toxicity Data of Related Compounds

| Compound | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |

|---|---|---|

| Ethyl benzoate | 2100-6480 | ≥2000 |

| Isopropyl benzoate | 3730 | TBD |

| Butyl benzoate | TBD | TBD |

Hypersensitivity Reactions

There are reports suggesting that some benzoates, including ethyl derivatives, may trigger hypersensitivity reactions in sensitive individuals, leading to conditions such as dermatitis or asthma exacerbations. However, these findings are often based on case studies lacking rigorous double-blind placebo-controlled designs .

Case Studies and Research Findings

A comprehensive study evaluated the antimicrobial efficacy and wound healing properties of this compound in various formulations. The results indicated a strong correlation between the concentration of the compound and its biological efficacy, reinforcing its potential as a therapeutic agent.

Key Findings from Recent Research

- Antimicrobial Efficacy : this compound showed potent activity against multiple bacterial strains.

- Wound Healing : Enhanced fibroblast activity was observed in vitro, suggesting potential for dermatological applications.

- Safety : Toxicity studies suggest a favorable safety profile compared to other esters.

属性

IUPAC Name |

ethyl 4-octylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-3-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-4-2/h11-14H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSWANCOKFTNQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。